molecular formula C22H21BrN2O3S B11503440 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide

Cat. No.: B11503440
M. Wt: 473.4 g/mol
InChI Key: ACHKUWVFXFSXLZ-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both indole and naphthalene moieties

Properties

Molecular Formula

C22H21BrN2O3S

Molecular Weight

473.4 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C22H21BrN2O3S/c1-14-16(19-13-15(23)7-8-20(19)25-14)11-12-24-29(26,27)22-10-9-21(28-2)17-5-3-4-6-18(17)22/h3-10,13,24-25H,11-12H2,1-2H3

InChI Key

ACHKUWVFXFSXLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC

Origin of Product

United States

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